molecular formula C20H26BrN5O2S B3414749 2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-4-methyl-6-piperidin-1-ylpyrimidine CAS No. 946365-72-6

2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-4-methyl-6-piperidin-1-ylpyrimidine

Cat. No. B3414749
CAS RN: 946365-72-6
M. Wt: 480.4 g/mol
InChI Key: VMFZXYRIRPDGGD-UHFFFAOYSA-N
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Description

The compound “2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-4-methyl-6-piperidin-1-ylpyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The presence of these rings suggests that this compound might have biological activity, as these types of rings are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromine atom in the bromophenylsulfonyl group could potentially be replaced by other groups in a substitution reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, especially due to the presence of the bromine atom, which can be hazardous .

Future Directions

Future research on this compound could involve studying its synthesis, determining its structure, investigating its reactivity, and evaluating its biological activity. This could provide valuable information about the potential uses of this compound .

properties

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN5O2S/c1-16-15-19(24-9-3-2-4-10-24)23-20(22-16)25-11-13-26(14-12-25)29(27,28)18-7-5-17(21)6-8-18/h5-8,15H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFZXYRIRPDGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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